molecular formula C12H12O4 B12832697 2-(2,3-Dihydro-1H-inden-2-yl)malonic acid

2-(2,3-Dihydro-1H-inden-2-yl)malonic acid

Cat. No.: B12832697
M. Wt: 220.22 g/mol
InChI Key: CXGXTOXRRVYBIC-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-2-yl)malonic acid is an organic compound that features a malonic acid moiety attached to a 2,3-dihydro-1H-indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1H-inden-2-yl)malonic acid typically involves the condensation of 2,3-dihydro-1H-indene-2-carbaldehyde with malonic acid in the presence of a base. The reaction is carried out under reflux conditions, often using a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-2-yl)malonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The malonic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Esters, amides

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-2-yl)malonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1H-inden-2-yl)malonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1H-inden-2-yl)acetic acid
  • 2-(2,3-Dihydro-1H-inden-2-yl)propionic acid
  • 2-(2,3-Dihydro-1H-inden-2-yl)butyric acid

Uniqueness

2-(2,3-Dihydro-1H-inden-2-yl)malonic acid is unique due to its malonic acid moiety, which imparts distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a broader range of reactions and applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)propanedioic acid

InChI

InChI=1S/C12H12O4/c13-11(14)10(12(15)16)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6H2,(H,13,14)(H,15,16)

InChI Key

CXGXTOXRRVYBIC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)C(C(=O)O)C(=O)O

Origin of Product

United States

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